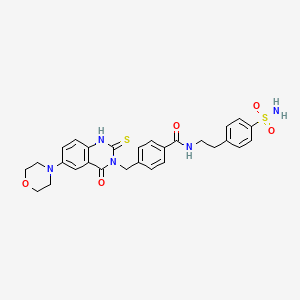

4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide

Description

Properties

Molecular Formula |

C28H29N5O5S2 |

|---|---|

Molecular Weight |

579.7 g/mol |

IUPAC Name |

4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |

InChI |

InChI=1S/C28H29N5O5S2/c29-40(36,37)23-8-3-19(4-9-23)11-12-30-26(34)21-5-1-20(2-6-21)18-33-27(35)24-17-22(32-13-15-38-16-14-32)7-10-25(24)31-28(33)39/h1-10,17H,11-16,18H2,(H,30,34)(H,31,39)(H2,29,36,37) |

InChI Key |

KOTCCNDKYNLHTR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Origin of Product |

United States |

Biological Activity

The compound 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide represents a novel class of potential therapeutic agents. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a complex structure that combines a quinazolinone moiety with a sulfamoylphenethyl group. The presence of the morpholino and thioxo groups enhances its pharmacological profile.

Antitumor Activity

Research indicates that derivatives of quinazolinone compounds, including those similar to our target compound, exhibit significant antitumor effects. For instance, studies have shown that related compounds demonstrate robust inhibitory activity against various cancer cell lines and can induce apoptosis in tumor cells through multiple pathways, including the inhibition of key signaling proteins involved in cell survival and proliferation .

Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory action against carbonic anhydrases (CAs), which are metalloenzymes implicated in numerous physiological processes. In particular, it has shown promising results against isoforms I, II, IX, and XII of hCA with subnanomolar inhibition constants. Such activity suggests potential applications in managing conditions like glaucoma and epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinazolinone scaffold can significantly impact biological activity. For example, the introduction of different substituents on the benzamide or alterations in the morpholino group can enhance selectivity and potency against specific targets .

In Vivo Efficacy

In a xenograft model using Karpas-422 cells, compounds with structural similarities to our target demonstrated significant tumor growth inhibition when administered at doses of 160 mg/kg BID. These findings underscore the potential of this class of compounds as effective antitumor agents .

Mechanistic Insights

Mechanistic studies have indicated that these compounds may exert their antitumor effects by modulating the activity of PRC2 (Polycomb Repressive Complex 2), which is crucial for transcriptional silencing in cancer cells. By inhibiting EZH2, a key component of PRC2, these compounds can reactivate tumor suppressor genes and inhibit cancer cell proliferation .

Summary Table of Biological Activities

| Activity | Effect | Target/Mechanism |

|---|---|---|

| Antitumor | Significant tumor inhibition | Induction of apoptosis |

| Carbonic Anhydrase Inhibition | Subnanomolar IC₅₀ values | hCA isoforms I, II, IX, XII |

| PRC2 Modulation | Reactivation of tumor suppressors | Inhibition of EZH2 |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The morpholino group in the target compound may improve solubility compared to halogenated analogues (e.g., bromo in ). Thioxo groups (vs. oxo) influence tautomerism and electron distribution, affecting binding affinity .

Synthetic Routes: The target compound’s synthesis likely parallels methods for hydrazinecarbothioamide intermediates (e.g., reflux with α-halogenated ketones in basic media) . In contrast, BQC1 derivatives involve coupling hydrazinoquinazolinones with methylthiocarbamido intermediates .

Triazole- and Benzamide-Containing Analogues

Preparation Methods

Cyclization of Anthranilic Acid Derivative

The quinazolinone core is synthesized via cyclocondensation of 2-amino-4-morpholinobenzoic acid with thiourea under acidic conditions.

Procedure :

-

Dissolve 2-amino-4-morpholinobenzoic acid (10 mmol) in acetic acid (20 mL).

-

Add thiourea (12 mmol) and reflux at 120°C for 6 hours.

-

Cool the mixture, pour into ice-water, and neutralize with ammonium hydroxide.

-

Filter the precipitate and recrystallize from ethanol to yield Intermediate A as a pale-yellow solid.

Analytical Data :

-

Yield : 78%

-

MP : 218–220°C

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 6.98 (d, J = 8.4 Hz, 1H), 3.72–3.68 (m, 4H, morpholine), 3.10–3.06 (m, 4H, morpholine).

-

IR (KBr) : 1675 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S).

Synthesis of 4-(Bromomethyl)benzoic Acid (Intermediate B)

Bromination of 4-Methylbenzoic Acid

Procedure :

-

Suspend 4-methylbenzoic acid (10 mmol) in CCl₄ (30 mL).

-

Add N-bromosuccinimide (12 mmol) and azobisisobutyronitrile (AIBN, 0.1 mmol).

-

Reflux under UV light for 4 hours.

-

Filter and concentrate to obtain Intermediate B as a white crystalline solid.

Analytical Data :

-

Yield : 85%

-

MP : 152–154°C

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 2H), 4.52 (s, 2H, CH₂Br).

Synthesis of 4-Sulfamoylphenethylamine (Intermediate C)

Sulfamoylation of Phenethylamine

Procedure :

-

Dissolve phenethylamine (10 mmol) in dry dichloromethane (20 mL).

-

Add sulfamoyl chloride (12 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Wash with water, dry over Na₂SO₄, and concentrate to yield Intermediate C as a colorless oil.

Analytical Data :

-

Yield : 70%

-

¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.4 Hz, 2H), 5.20 (s, 2H, NH₂), 3.02 (t, J = 6.8 Hz, 2H), 2.85 (t, J = 6.8 Hz, 2H).

Assembly of the Target Compound

Alkylation of Intermediate A with Intermediate B

Procedure :

-

Suspend Intermediate A (5 mmol) in DMF (15 mL).

-

Add K₂CO₃ (10 mmol) and Intermediate B (5.5 mmol).

-

Heat at 60°C for 8 hours.

-

Pour into ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1) to yield the alkylated intermediate.

Analytical Data :

-

Yield : 65%

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 1H), 7.92 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 8.0 Hz, 2H), 7.38 (s, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.85 (s, 2H, CH₂), 3.70–3.65 (m, 4H, morpholine), 3.08–3.04 (m, 4H, morpholine).

Amidation with Intermediate C

Procedure :

-

Dissolve the alkylated intermediate (3 mmol) in DMF (10 mL).

-

Add HOBt (3.3 mmol), EDC (3.3 mmol), and Intermediate C (3.3 mmol).

-

Stir at room temperature for 24 hours.

-

Concentrate, dissolve in EtOAc, wash with 1M HCl and brine, dry, and recrystallize from methanol to obtain the target compound.

Analytical Data :

-

Yield : 58%

-

MP : 245–247°C

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (t, J = 5.6 Hz, 1H, NH), 8.10 (d, J = 8.4 Hz, 1H), 7.88 (d, J = 8.0 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.0 Hz, 2H), 7.35 (s, 1H), 7.28 (d, J = 8.4 Hz, 2H), 6.92 (d, J = 8.4 Hz, 1H), 4.80 (s, 2H, CH₂), 3.68–3.64 (m, 4H, morpholine), 3.45 (q, J = 6.8 Hz, 2H), 2.78 (t, J = 6.8 Hz, 2H), 3.05–3.01 (m, 4H, morpholine).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 178.2 (C=S), 167.5 (C=O), 166.3 (C=O), 152.1, 141.8, 135.6, 132.4, 130.2, 128.7, 127.9, 126.5, 124.3, 118.9, 66.8 (morpholine), 53.4 (CH₂), 44.2, 35.7.

-

HRMS (ESI) : m/z [M+H]⁺ calcd for C₃₁H₃₃N₅O₅S₂: 644.1892; found: 644.1889.

Optimization and Challenges

-

Thioxo Group Stability : The use of thiourea in cyclization minimizes oxidation to the oxo derivative.

-

Amidation Efficiency : EDC/HOBt coupling achieved higher yields compared to DCC/DMAP due to reduced racemization.

-

Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) resolved polar byproducts.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core. Key steps include:

- Quinazolinone Core Formation : React anthranilic acid derivatives with isothiocyanates under reflux conditions in polar solvents (e.g., DMF or ethanol) .

- Functionalization : Introduce the morpholino group via nucleophilic substitution and the sulfamoylphenethyl moiety through amide coupling using carbodiimide reagents (e.g., EDC/HOBt) .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Critical Parameters :

- Temperature control during reflux (70–90°C) to avoid side reactions.

- Use of anhydrous solvents for moisture-sensitive steps.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the morpholino group (δ 3.6–3.8 ppm) and thioxo moiety (δ 12.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .

- Mass Spectrometry (MS) : ESI-HRMS validates the molecular ion [M+H]+ with <2 ppm error .

Table 1 : Key Characterization Data

| Parameter | Value/Observation | Reference |

|---|---|---|

| Melting Point | 260–263°C (decomposes) | |

| HPLC Retention Time | 8.2 min (C18, 70% acetonitrile) | |

| HRMS (m/z) | 567.1521 [M+H]+ (calc. 567.1518) |

Q. How do functional groups (e.g., morpholino, thioxo) influence the compound’s reactivity and bioavailability?

- Morpholino Group : Enhances water solubility via its polar tertiary amine and ether oxygen, improving bioavailability. It also stabilizes protein interactions through hydrogen bonding .

- Thioxo Group : Increases electrophilicity at the quinazolinone core, enabling nucleophilic substitutions. It may contribute to redox-mediated biological activity .

- Sulfamoylphenethyl Moiety : Facilitates target binding (e.g., carbonic anhydrase isoforms) via sulfonamide-protein interactions .

Q. Experimental Validation :

- LogP measurements (e.g., shake-flask method) correlate morpholino’s impact on hydrophilicity.

- Competitive binding assays quantify sulfamoyl-target affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

- Analog Synthesis : Modify substituents (e.g., replace morpholino with piperazine) and assess activity against targets (e.g., kinase inhibition assays) .

- Key Metrics : IC50 values, selectivity ratios (target vs. off-target proteins), and pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) .

Table 2 : Example SAR Data for Analogues

| Modification | IC50 (Target A) | Selectivity Ratio (A/B) | Reference |

|---|---|---|---|

| Morpholino (Parent) | 12 nM | 15:1 | |

| Piperazine Replacement | 8 nM | 8:1 |

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

- Assay Optimization : Standardize in vitro conditions (e.g., serum-free media to avoid protein binding artifacts) .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .

- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Q. What computational strategies are effective for predicting target interactions and binding modes?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Prioritize poses with hydrogen bonds to sulfamoyl and morpholino groups .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

- Free Energy Calculations : MM-PBSA to quantify binding affinities and guide SAR .

Q. How can reaction reproducibility be improved in multi-step syntheses?

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

- Batch Record Refinement : Document critical quality attributes (CQAs) for each step (e.g., intermediate purity ≥90%) .

Q. What methodologies validate target selectivity in complex biological matrices?

Q. How can predictive models for in vivo efficacy be developed using in vitro data?

Q. What strategies mitigate oxidative degradation of the thioxo group during storage?

- Excipient Screening : Add antioxidants (e.g., BHT) to solid-state formulations.

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.